molecular formula C11H13N3OS B2426056 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 727717-92-2

4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2426056
CAS RN: 727717-92-2
M. Wt: 235.31
InChI Key: OZWCNURSMYNBPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom. Attached to this ring would be an ethyl group, a 3-methoxyphenyl group, and a thiol group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The thiol group could potentially undergo oxidation reactions to form disulfides. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar thiol and methoxy groups could influence its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound 4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol has been synthesized and characterized using IR, NMR, and elemental analysis. This process involves alkylation and reduction steps to obtain new compounds with potential applications in various chemical fields (Wurfer & Badea, 2021).

Biological and Pharmacological Potential

  • 1,2,4-Triazole derivatives, including compounds similar to 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, have shown excellent cholinesterase inhibitory potential and anti-proliferative activity, indicating their potential in developing treatments for neurological disorders and cancer (Arfan et al., 2018).

Structural Studies and Applications

  • Studies on pyrazole and 1,2,4-triazole derivatives highlight their significant pharmacological potential and chemical modification possibilities. These compounds interact with various biological targets, indicating their potential in medicinal chemistry (Fedotov et al., 2022).

Corrosion Inhibition

  • Derivatives of 1,2,4-triazole, including those structurally similar to this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of material science and engineering (Yadav et al., 2013).

Future Directions

The study of triazole derivatives is a very active field of research due to their wide range of biological activities. Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties .

properties

IUPAC Name

4-ethyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-14-10(12-13-11(14)16)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWCNURSMYNBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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